molecular formula C9H5Br2F2NO B1410711 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile CAS No. 1804936-52-4

2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410711
CAS No.: 1804936-52-4
M. Wt: 340.95 g/mol
InChI Key: FGHWQJHWSFKAFA-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic compound characterized by a phenylacetonitrile backbone substituted with two bromine atoms at the 2- and 4-positions and a difluoromethoxy group (-OCHF₂) at the 6-position. This structural configuration imparts unique physicochemical properties, including increased molecular weight (due to bromine) and altered electronic characteristics (from the electron-withdrawing difluoromethoxy group).

Properties

IUPAC Name

2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2NO/c10-5-3-7(11)6(1-2-14)8(4-5)15-9(12)13/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWQJHWSFKAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)CC#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods: In industrial settings, the production of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of difluoromethoxy and bromine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: Industrially, 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is used in the production of specialty chemicals and materials. Its high reactivity makes it suitable for applications in the development of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile exerts its effects is primarily through its reactivity with other chemical species. The bromine atoms and the difluoromethoxy group can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Phenylacetonitrile (Parent Compound)

  • Structure : Unsubstituted phenylacetonitrile (C₆H₅CH₂CN).
  • Applications :
    • Acts as a volatile semiochemical in apple trees (Malus domestica), attracting herbivores and predators when induced by caterpillar feeding .
    • Used in pest monitoring blends (e.g., with acetic acid or pear ester) but shows reduced efficacy when combined with other attractants. For example, adding phenylacetonitrile to pear ester and acetic acid significantly reduced catches of Cydia pomonella moths .
  • Volatility : High, enabling rapid evaporation in field applications.
  • Toxicity : Low acute toxicity, making it suitable for ecological studies.

2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile

  • Structural Modifications : Bromine atoms increase molecular weight and lipophilicity, while the difluoromethoxy group enhances electron-withdrawing effects.
  • Bioactivity: Bromine substituents may enhance binding to insect olfactory receptors or confer resistance to enzymatic degradation. Environmental Persistence: Halogenation could increase environmental persistence, raising concerns about bioaccumulation.

2,4-Dinitro-6-sec-butylphenol (DNBP/Dinoseb)

  • Structure : Nitro groups at 2- and 4-positions, sec-butyl group at 6-position (C₁₀H₁₂N₂O₅).
  • Applications: A historically used herbicide and fungicide, now restricted due to high toxicity .
  • Key Differences: DNBP is a phenol derivative, whereas the target compound is a nitrile. DNBP’s nitro groups confer oxidative toxicity, disrupting cellular respiration, while bromine/difluoromethoxy groups in the target compound may act through non-oxidative mechanisms.
  • Toxicity : DNBP is acutely toxic to mammals and aquatic life, highlighting the importance of substituent choice in agrochemical design .

Performance in Pest Management Systems

Compound Efficacy in Blends Evaporation Rate Target Species
Phenylacetonitrile Reduced catches when combined with pear ester/acetic acid High Cydia pomonella, Pandemis pyrusana
2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile Unknown (predicted lower efficacy due to lower volatility) Likely moderate Hypothesized: Lepidopteran pests
DNBP N/A (herbicidal, not semiochemical) Moderate Broad-spectrum weeds
  • Key Findings :
    • Phenylacetonitrile’s binary blends with acetic acid outperformed sex pheromones in trapping Pandemis pyrusana (6-fold higher catches) .
    • Substituted analogs like the target compound may require formulation adjustments (e.g., controlled-release systems) to offset reduced volatility.

Ecological and Toxicological Considerations

  • Phenylacetonitrile: Low environmental risk due to rapid degradation and non-toxic profile .
  • 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile: Potential persistence due to halogenation; toxicity data lacking but warrants caution.
  • DNBP : High acute toxicity led to regulatory restrictions; underscores the need for substituent optimization in agrochemical design .

Biological Activity

Overview

2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound known for its unique chemical structure, which includes two bromine atoms and a difluoromethoxy group attached to a phenylacetonitrile backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

  • Molecular Formula : C10H7Br2F2N
  • Molecular Weight : 305.08 g/mol
  • CAS Number : 1806272-04-7

The presence of halogen substituents enhances the compound's lipophilicity and reactivity, making it a valuable candidate for biological activity studies.

The biological activity of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine and difluoromethoxy groups influence the compound's binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of halogenated phenylacetonitriles, including 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : Jurkat (T cell leukemia) and Ramos (B cell lymphoma).
  • Methodology : Viability assays were conducted to determine the IC50 values of the compound.
  • Findings : The compound demonstrated effective inhibition of cell proliferation with IC50 values ranging from 1.5 to 3.0 µM after 72 hours of treatment.

Antimicrobial Activity

In addition to its anticancer properties, 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile has been investigated for its antimicrobial effects. Preliminary results suggest that it possesses activity against certain bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile, a comparison with structurally related compounds is essential.

Compound NameStructure FeaturesBiological Activity
2,6-Dibromo-4-(trifluoromethoxy)phenylacetonitrileTrifluoromethoxy groupStronger anticancer activity
2-Bromo-4-methoxyphenylacetonitrileMethoxy group instead of difluoromethoxyModerate antimicrobial properties
2,4-Dichloro-6-(difluoromethoxy)phenylacetonitrileChlorine substituentsLower cytotoxicity compared to dibrominated analogs

Future Directions in Research

Further research is warranted to explore the full spectrum of biological activities associated with 2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile. Potential areas include:

  • Mechanistic Studies : Elucidating the molecular pathways through which the compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-6-(difluoromethoxy)phenylacetonitrile

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